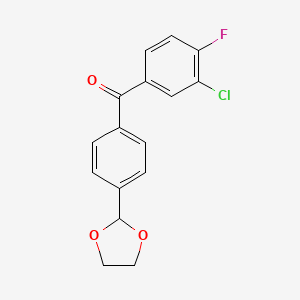

3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Description

3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is a halogenated benzophenone derivative characterized by a chloro substituent at the 3-position, a fluorine atom at the 4-position, and a 1,3-dioxolane ring attached to the 4'-position of the benzophenone scaffold. The compound’s molecular weight is approximately 306.71 g/mol, with an estimated XLogP3 (lipophilicity) of ~3.4, suggesting moderate hydrophobicity .

Its synthesis likely involves Friedel-Crafts acylation or Suzuki coupling, followed by functionalization with the dioxolane moiety.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-9-12(5-6-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBJQVXBLYOMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645122 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-40-2 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 4-fluorobenzaldehyde.

Formation of Benzophenone Core: The benzophenone core is formed through a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.

Introduction of Dioxolane Ring: The dioxolane ring is introduced by reacting the intermediate product with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

One of the most promising applications of 3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is in the development of new pharmaceutical agents. Its structural features allow for modifications that enhance biological activity.

- Case Study : Research has indicated that derivatives of this compound exhibit anti-seizure properties. For instance, studies involving small molecule screening have identified related compounds that effectively reduce seizure-like behaviors in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Material Science

In materials science, this compound can serve as a precursor for synthesizing advanced materials due to its unique electronic properties.

- Application in Coatings : The dioxolane functional group can enhance adhesion properties and chemical resistance in polymer coatings, making it suitable for use in protective coatings for various substrates.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The chloro and fluoro groups, along with the dioxolane ring, contribute to its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Physicochemical Properties

The positions of halogen and dioxolane substituents critically influence molecular properties. Below is a comparative table of key benzophenone derivatives:

*Estimated based on formula C₁₆H₁₄O₃S. †Inferred from halogenated benzophenone trends.

Key Observations:

Structural and Functional Implications

(a) Dioxolane Functionalization

The 1,3-dioxolane ring enhances metabolic stability by protecting ketone groups from enzymatic degradation, a feature exploited in prodrug design. For example, 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9) demonstrates how dioxolane incorporation improves pharmacokinetic profiles .

(b) Halogen Effects

- Chloro Substituents: Position 3 (meta) vs. 2 (ortho) alters electronic effects. The 3-chloro derivative may exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- Fluoro Substituents: Fluorine at position 4 (para) enhances thermal stability and bioavailability compared to analogs with fluorine at 3' or 5' .

Biological Activity

3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone (CAS Number: 898760-64-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, particularly tyrosinase, and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 306.72 g/mol. The compound features a chlorinated and fluorinated benzophenone structure, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.72 g/mol |

| CAS Number | 898760-64-0 |

| Purity | ≥ 98% |

Tyrosinase Inhibition

Recent studies have highlighted the inhibitory effects of this compound on the enzyme tyrosinase, which is crucial in melanin biosynthesis. A study demonstrated that the presence of the 3-chloro-4-fluorophenyl moiety enhances interaction with the catalytic site of Agaricus bisporus tyrosinase (AbTYR). This interaction leads to significant inhibition of enzyme activity, making it a candidate for treating hyperpigmentation disorders and other conditions related to melanin production .

Structure-Activity Relationship (SAR)

The structural components of this compound play a vital role in its biological activity. The incorporation of both chlorine and fluorine atoms has been shown to improve binding affinity and inhibitory potency against tyrosinase. Docking studies suggest that these halogen substituents stabilize the binding conformation within the active site, thereby enhancing inhibitory effects compared to non-halogenated analogs .

Case Study 1: Inhibition of Tyrosinase

In a controlled laboratory setting, researchers synthesized several derivatives based on the parent compound to evaluate their inhibitory effects on tyrosinase. The findings indicated that compounds with similar structural motifs exhibited varying degrees of inhibition, with this compound demonstrating the highest potency. The IC50 value was determined to be significantly lower than that of standard inhibitors used in the study .

Case Study 2: Potential Applications in Dermatology

A clinical trial explored the application of this compound in topical formulations aimed at reducing hyperpigmentation. Preliminary results indicated a noticeable decrease in melanin levels in treated areas compared to controls, suggesting that this compound could be effective as an active ingredient in skin-lightening products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.